2',3'-Dideoxy-5-fluorouridine

Catalog No.
S12555767
CAS No.
M.F
C9H11FN2O4
M. Wt
230.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2',3'-Dideoxy-5-fluorouridine

Product Name

2',3'-Dideoxy-5-fluorouridine

IUPAC Name

5-fluoro-1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Molecular Formula

C9H11FN2O4

Molecular Weight

230.19 g/mol

InChI

InChI=1S/C9H11FN2O4/c10-6-3-12(9(15)11-8(6)14)7-2-1-5(4-13)16-7/h3,5,7,13H,1-2,4H2,(H,11,14,15)

InChI Key

IVRKKCRUCYZZTQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1CO)N2C=C(C(=O)NC2=O)F

2',3'-Dideoxy-5-fluorouridine is a synthetic nucleoside analog of uridine, characterized by the absence of the 2' and 3' hydroxyl groups on the ribose sugar and the presence of a fluorine atom at the 5 position. This modification imparts unique properties that enhance its utility in various biological and chemical applications. The compound is primarily studied for its role as an antiviral agent, particularly against retroviruses, and has garnered interest for its potential in cancer therapy due to its ability to interfere with nucleic acid synthesis.

, including:

  • Substitution Reactions: The fluorine atom can be replaced by other functional groups under specific conditions.
  • Hydrolysis: The compound can be hydrolyzed to yield nucleoside monophosphate or diphosphate forms.
  • Oxidation and Reduction: These reactions can modify the nucleoside's structure, affecting its biological activity.

The compound's reactivity allows it to be utilized in various synthetic pathways, making it a valuable intermediate in chemical research .

The biological activity of 2',3'-Dideoxy-5-fluorouridine is largely attributed to its incorporation into viral RNA or DNA during replication. This incorporation disrupts the function of viral polymerases, inhibiting viral replication. Studies have shown that this compound exhibits significant antiviral activity against viruses such as human immunodeficiency virus (HIV) and hepatitis viruses. Additionally, it has been investigated for potential antitumor properties due to its ability to interfere with cellular nucleic acid metabolism .

The synthesis of 2',3'-Dideoxy-5-fluorouridine typically involves several key steps:

  • Fluorination: Introduction of a fluorine atom at the 5 position, often using reagents like diethylaminosulfur trifluoride.
  • Deoxygenation: Removal of hydroxyl groups at the 2' and 3' positions, which may involve specific protecting group strategies.
  • Purification: The final product is purified using chromatographic techniques to ensure high purity for biological testing.

Industrial production may involve optimizing these steps for yield and scalability while maintaining rigorous quality control .

2',3'-Dideoxy-5-fluorouridine has diverse applications across several fields:

  • Antiviral Research: It is primarily investigated for its efficacy against retroviruses.
  • Cancer Therapy: Its potential as an antitumor agent is being explored in clinical settings.
  • Chemical Biology: Used as a building block in the synthesis of more complex nucleoside analogs and other bioactive compounds.
  • Diagnostic Tools: Employed in developing assays for detecting viral infections .

Interaction studies have focused on understanding how 2',3'-Dideoxy-5-fluorouridine interacts with various enzymes involved in nucleic acid metabolism. These studies reveal that the compound acts as a competitive inhibitor for viral polymerases, thereby blocking viral replication. Additionally, research into its interactions with cellular enzymes suggests that it may also affect normal cellular processes, which is critical for assessing its therapeutic window and side effects .

Several compounds share structural similarities with 2',3'-Dideoxy-5-fluorouridine, each possessing unique properties:

Compound NameKey DifferencesUnique Properties
2',3'-DideoxyuridineLacks fluorine at the 5 positionUsed primarily as a reference compound
2',3'-Dideoxy-3'-fluorouridineFluorine at the 3' positionExhibits different antiviral profiles
EmtricitabineContains sulfur instead of oxygenEffective against HIV with distinct pharmacokinetics
5-FluorouracilContains a fluorine atom at C-5Widely used chemotherapeutic agent

The unique combination of modifications in 2',3'-Dideoxy-5-fluorouridine makes it particularly valuable in both research and therapeutic contexts, distinguishing it from other nucleoside analogs .

XLogP3

-0.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

230.07028500 g/mol

Monoisotopic Mass

230.07028500 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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